Cas no 944906-44-9 (3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid)
3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1,2,4-Oxadiazole-5-carboxylic acid, 3-(4-bromophenyl)-
- AB56120
- G65883
- 944906-44-9
- 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylicacid
- 3-(4-BROMOPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXYLIC ACID
- SCHEMBL3231166
- 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid
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- MDL: MFCD10035195
- Inchi: 1S/C9H5BrN2O3/c10-6-3-1-5(2-4-6)7-11-8(9(13)14)15-12-7/h1-4H,(H,13,14)
- InChI Key: COSBESOLWPQRSA-UHFFFAOYSA-N
- SMILES: O1C(C(O)=O)=NC(C2=CC=C(Br)C=C2)=N1
Computed Properties
- Exact Mass: 267.94835g/mol
- Monoisotopic Mass: 267.94835g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 76.2Ų
3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D655542-1g |
3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid |
944906-44-9 | 95% | 1g |
$595 | 2024-06-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1950471-100mg |
3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid |
944906-44-9 | 98% | 100mg |
¥4201.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1950471-250mg |
3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid |
944906-44-9 | 98% | 250mg |
¥7146.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1950471-1g |
3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid |
944906-44-9 | 98% | 1g |
¥16728.00 | 2024-04-24 | |
| A2B Chem LLC | BA56443-50mg |
3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylicacid |
944906-44-9 | 98% | 50mg |
$205.00 | 2024-05-20 | |
| A2B Chem LLC | BA56443-100mg |
3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylicacid |
944906-44-9 | 98% | 100mg |
$348.00 | 2024-05-20 | |
| A2B Chem LLC | BA56443-250mg |
3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylicacid |
944906-44-9 | 98% | 250mg |
$592.00 | 2024-05-20 | |
| A2B Chem LLC | BA56443-1g |
3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylicacid |
944906-44-9 | 98% | 1g |
$1672.00 | 2024-05-20 | |
| Ambeed | A1563602-50mg |
3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid |
944906-44-9 | 98% | 50mg |
$282.0 | 2025-04-15 | |
| Ambeed | A1563602-100mg |
3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid |
944906-44-9 | 98% | 100mg |
$478.0 | 2025-04-15 |
3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid Suppliers
3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid
Introduction to 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid (CAS No. 944906-44-9)
3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid, identified by its CAS number 944906-44-9, is a significant compound in the realm of medicinal chemistry and pharmaceutical research. This heterocyclic compound belongs to the oxadiazole family, which has garnered considerable attention due to its versatile biological activities and potential therapeutic applications. The structural framework of 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid incorporates a brominated phenyl ring and an oxadiazole core, features that contribute to its unique chemical properties and reactivity. These characteristics make it a valuable scaffold for the development of novel drugs targeting various diseases.
The bromophenyl moiety in the compound's structure is particularly noteworthy. The presence of a bromine atom at the para position relative to the oxadiazole ring enhances its interaction with biological targets, including enzymes and receptors. This modification allows for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the synthesis of more complex derivatives. Such derivatization strategies are pivotal in drug discovery pipelines, as they enable chemists to fine-tune the pharmacological properties of the lead compounds.
1,2,4-Oxadiazole is a heterocyclic compound that has been extensively studied for its pharmacological effects. The oxadiazole ring system is known for its stability and ability to engage in multiple hydrogen bonding interactions with biological targets. These interactions are crucial for modulating the activity of enzymes and receptors involved in disease pathways. In particular, 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid has shown promise in preclinical studies as a potential inhibitor of various kinases and other enzymes implicated in cancer and inflammatory diseases. The carboxylic acid group at the 5-position of the oxadiazole ring provides a site for further chemical modifications, allowing for the development of prodrugs or conjugates that enhance bioavailability and target specificity.
Recent advancements in medicinal chemistry have highlighted the importance of 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid as a key intermediate in the synthesis of small-molecule inhibitors. For instance, studies have demonstrated its utility in developing inhibitors targeting Janus kinases (JAKs), which play a critical role in cytokine signaling pathways associated with autoimmune diseases. The bromine atom on the phenyl ring facilitates palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse pharmacophores while maintaining the core oxadiazole scaffold. This flexibility has allowed researchers to generate libraries of compounds with tailored biological activities.
The pharmaceutical industry has been particularly interested in 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid due to its potential as an anti-inflammatory agent. Inflammatory processes are central to numerous chronic diseases, including arthritis and cardiovascular disorders. Preclinical data suggest that derivatives of this compound can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are responsible for producing pro-inflammatory mediators like prostaglandins and leukotrienes. By targeting these enzymes, 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid derivatives may offer therapeutic benefits comparable to existing anti-inflammatory drugs but with improved selectivity and reduced side effects.
In addition to its anti-inflammatory potential, 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid has shown promise in oncology research. The oxadiazole core is present in several approved anticancer agents due to its ability to disrupt essential cellular processes such as DNA replication and cell signaling. Researchers have explored derivatives of this compound as kinase inhibitors targeting pathways involved in tumor growth and metastasis. For example, studies have focused on inhibiting tyrosine kinases like src kinase (Src) and abl kinase (Abl), which are overexpressed in various cancers. The carboxylic acid group provides a handle for further derivatization into peptidomimetics or enzyme substrates designed to enhance binding affinity and selectivity.
The synthesis of 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid involves multi-step organic transformations that highlight modern synthetic methodologies. A common approach begins with the condensation of an appropriate aldehyde or ketone with guanidine hydrochloride under acidic conditions to form the oxadiazole ring system. Subsequent bromination using brominating agents such as N-bromosuccinimide (NBS) introduces the bromine atom onto the phenyl ring. Finally, carboxylation at the 5-position can be achieved through oxidation or reaction with carbon dioxide under high pressure conditions.
The versatility of 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid lies in its ability to serve as a building block for diverse chemical libraries. Medicinal chemists often employ high-throughput screening (HTS) techniques coupled with structure-based drug design (SBDD) to identify lead compounds derived from this scaffold. Computational modeling has been instrumental in predicting binding modes and optimizing interactions between 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid derivatives and biological targets. Such computational approaches accelerate hit identification and lead optimization processes by providing insights into molecular recognition mechanisms.
In conclusion,3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid (CAS No. 944906-44-9) represents a promising candidate for further exploration in drug discovery programs across multiple therapeutic areas including oncology,anti-inflammatory diseases,and immunology.* Its unique structural features,*suchas*the*bromophenyl*moiety*and*the*carboxylic*acid*group,*make*it*a*versatile*scaffold*for*generating*novel*pharmaceuticals.*With*continuous*advances*in*synthetic*chemistry,*computational*molecular*docking,*and*predictive*bioactivity*modes,*this*compound*presents*a*rare opportunity*to*develop*treatments*facing*major*societal*health*callenges.*Future*studies*may*further*elevate*its*promise*towards*becoming*a*succesful*time-in-the-pharmaceutical industry.
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